N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 1223780-62-8
Cat. No.: VC5808609
Molecular Formula: C18H18ClN5O2S
Molecular Weight: 403.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223780-62-8 |
|---|---|
| Molecular Formula | C18H18ClN5O2S |
| Molecular Weight | 403.89 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C18H18ClN5O2S/c19-13-5-3-12(4-6-13)9-20-14(25)10-24-11-21-16-15(17(24)26)27-18(22-16)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2,(H,20,25) |
| Standard InChI Key | PMSMMSKZNZTVAW-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[(4-Chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS No. 1223780-62-8) features a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring and a 4-chlorobenzyl acetamide side chain. The molecular formula is C₁₈H₁₈ClN₅O₂S, with a molecular weight of 403.89 g/mol .
Table 1: Key Physicochemical Properties
The compound’s 3D conformation reveals a planar thiazolopyrimidine system with the pyrrolidine ring adopting an envelope conformation, optimizing steric compatibility with biological targets .
Synthesis Methodologies
General Strategies for Thiazolopyrimidine Derivatives
The synthesis of thiazolo[4,5-d]pyrimidines typically involves cyclocondensation reactions. For analogous compounds, microwave-assisted methods have been employed to enhance reaction efficiency. For example, Venkatesan et al. demonstrated that microwave irradiation at 160 W for 15–18 minutes accelerates the formation of pyrimidine cores .
Proposed Route for Target Compound
While specific synthetic details for this compound remain proprietary, a plausible pathway involves:
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Formation of the thiazolo[4,5-d]pyrimidine core via cyclization of 4-chloro-5-aminothiazole with malononitrile derivatives.
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Pyrrolidine substitution at the C2 position using pyrrolidine under Buchwald-Hartwig coupling conditions.
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Acetamide side-chain introduction via N-alkylation of 4-chlorobenzylamine with bromoacetyl intermediates .
| Compound Class | Target | Activity (IC₅₀) | Citation |
|---|---|---|---|
| Thiazolo[4,5-b]pyridines | DPPH Radical | EC₅₀: 12–18 μM | |
| Spiro-pyrrolopyrimidines | α-Glucosidase | 58% Inhibition |
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
Despite structural similarities to bioactive compounds, empirical data on this specific derivative remain limited. Priority areas include:
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Kinase selectivity profiling to identify primary targets.
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In vivo pharmacokinetic studies to assess oral bioavailability and metabolic stability.
Synthetic Optimization
Advances in green chemistry, such as photocatalyzed cyclization or flow reactor systems, could improve yield and reduce byproducts .
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